2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a benzyl group, and a cyclohexyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclohexylamine derivative, followed by the introduction of the benzyl and cyclopropyl groups through various chemical reactions. Common reagents used in these reactions include benzyl chloride, cyclopropylamine, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-((2S)-2-(benzylamino)cyclohexyl)propanamide: Similar structure but lacks the cyclopropyl group.
2-Amino-N-((2S)-2-(cyclopropylamino)cyclohexyl)propanamide: Similar structure but lacks the benzyl group.
Uniqueness
2-Amino-N-((2S)-2-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide is unique due to the presence of both benzyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C19H29N3O |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-amino-N-[2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide |
InChI |
InChI=1S/C19H29N3O/c1-14(20)19(23)21-17-9-5-6-10-18(17)22(16-11-12-16)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-18H,5-6,9-13,20H2,1H3,(H,21,23) |
InChI Key |
UMGDQPUHAYHDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.